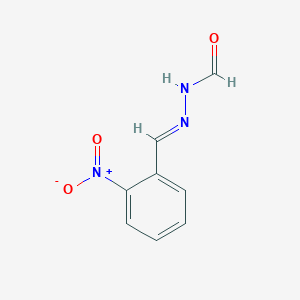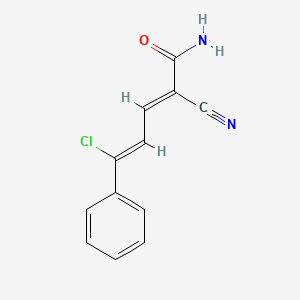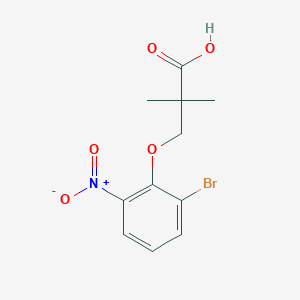
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by its bromine and nitro functional groups attached to a phenoxy ring, which is further connected to a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves multiple steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Bromination: The 2-nitrophenol is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-6-nitrophenol.
Etherification: The 2-bromo-6-nitrophenol is reacted with 2,2-dimethylpropanoic acid chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using large reactors for nitration, bromination, and etherification processes, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 3-(2-Hydroxy-6-nitrophenoxy)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(2-Bromo-6-aminophenoxy)-2,2-dimethylpropanoic acid.
Oxidation: Formation of quinone derivatives or other oxidized phenoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
While not directly used as a drug, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromine and nitro groups suggests possible antimicrobial or anticancer properties, which could be investigated in preclinical studies.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure could impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-nitrophenol: Shares the bromine and nitro groups but lacks the dimethylpropanoic acid moiety.
3-(2-Bromo-4-nitrophenoxy)-2,2-dimethylpropanoic acid: Similar structure but with the nitro group in a different position on the phenoxy ring.
2-Bromo-4-nitrophenol: Another brominated nitrophenol with different substitution patterns.
Uniqueness
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to the combination of its bromine and nitro groups with the dimethylpropanoic acid moiety
Propiedades
Fórmula molecular |
C11H12BrNO5 |
|---|---|
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
3-(2-bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5/c1-11(2,10(14)15)6-18-9-7(12)4-3-5-8(9)13(16)17/h3-5H,6H2,1-2H3,(H,14,15) |
Clave InChI |
VBULHRDWCHJVQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=C(C=CC=C1Br)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



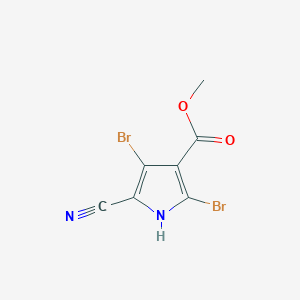

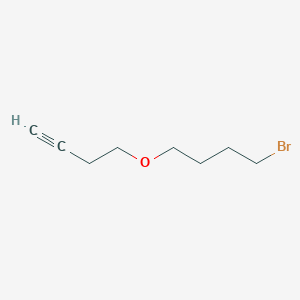
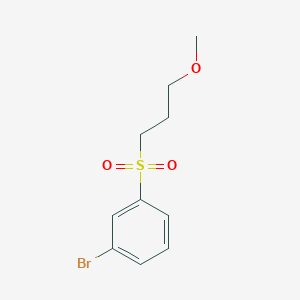

![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)


